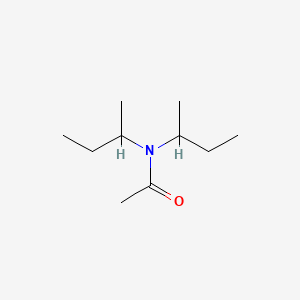
Acetamide, N,N-bis(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di-sec-butylacetamide is an organic compound with the molecular formula C10H21NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its clear liquid appearance and is primarily used in research settings to explore the properties and reactivity of amides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-sec-butylacetamide typically involves the reaction of sec-butylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction can be represented as follows:
sec-Butylamine+Acetic Anhydride→N,N-Di-sec-butylacetamide+Acetic Acid
The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of N,N-Di-sec-butylacetamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. detailed industrial methods are often proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di-sec-butylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Di-sec-butylacetamide oxides, while reduction can produce sec-butylamine .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which N,N-Di-sec-butylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a proton donor, influencing the activity of enzymes that catalyze amide reactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-sec-Butylacetamide: This compound has a similar structure but with only one sec-butyl group attached to the nitrogen atom.
N,N-Di-n-butylacetamide: Similar to N,N-Di-sec-butylacetamide but with n-butyl groups instead of sec-butyl groups.
Uniqueness
N,N-Di-sec-butylacetamide is unique due to the presence of two sec-butyl groups, which influence its chemical properties and reactivity. This structural feature distinguishes it from other amides and makes it a valuable compound for studying the effects of steric hindrance and electronic factors on amide behavior .
Eigenschaften
CAS-Nummer |
57233-37-1 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
N,N-di(butan-2-yl)acetamide |
InChI |
InChI=1S/C10H21NO/c1-6-8(3)11(10(5)12)9(4)7-2/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
MCDKWCMKCJAFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C(C)CC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


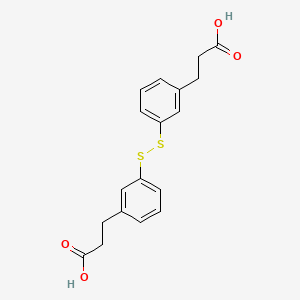
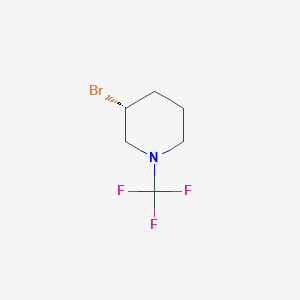
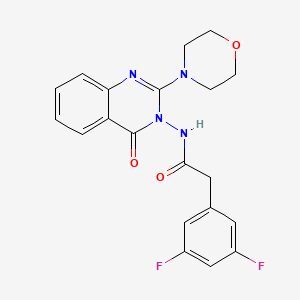
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
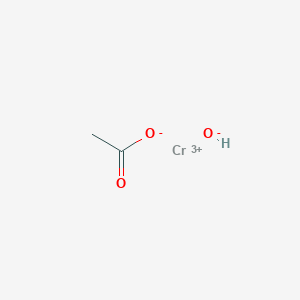
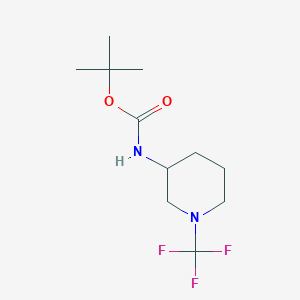
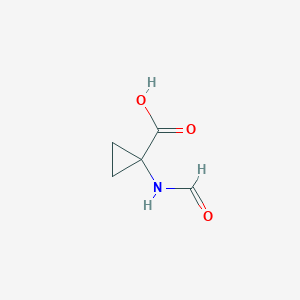
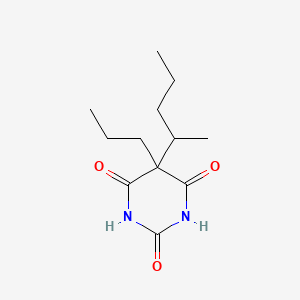
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
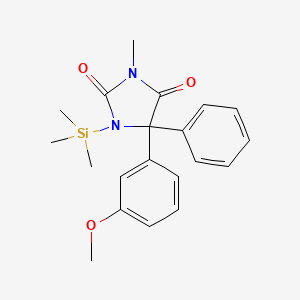
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
